![molecular formula C18H20FNO B2846812 (1-(4-fluorophenyl)cyclopropyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2319720-34-6](/img/structure/B2846812.png)
(1-(4-fluorophenyl)cyclopropyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(4-fluorophenyl)cyclopropyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C18H20FNO and its molecular weight is 285.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-Mycobacterial Agents
An efficient synthesis of phenyl cyclopropyl methanones, including compounds similar to the one , has been developed, showing potential as anti-tubercular agents. These compounds have displayed significant in vitro activity against M. tuberculosis H37Rv, with some showing effectiveness against multi-drug resistant strains (Dwivedi et al., 2005).
Synthesis and Crystallographic Analysis
The synthesis and crystallographic analysis of structurally related compounds have been extensively studied. This includes the development of methods for efficient synthesis and detailed X-ray diffraction studies, contributing to a better understanding of their molecular structures (Nagaraju et al., 2018).
α-Fluorination of Ketones
The molecule is part of research exploring direct α-fluorination of ketones, a process that enhances the pharmacological potential of ketone-based compounds. This research can provide insights into developing new fluorine-containing drugs (Stavber et al., 2002).
Synthesis of Fluorinated Proline Analogs
Research on the synthesis of fluorinated analogs of naturally occurring compounds, such as 2,4-methanoproline, is relevant. These studies aid in the development of new compounds with potential pharmaceutical applications (Tkachenko et al., 2009).
Development of Histamine H3‐Receptor Antagonists
Compounds structurally related to the query molecule have been synthesized for their potential as histamine H3-receptor antagonists. This research is crucial for developing new therapeutic agents for various neurological and inflammatory disorders (Stark, 2000).
Discovery of P2X7 Antagonist Clinical Candidates
Research in the field of P2X7 antagonism for the treatment of mood disorders has involved the synthesis of related compounds. These studies are significant for the discovery and development of new drugs in psychiatric medicine (Chrovian et al., 2018).
Stereoselective Synthesis of Novel Compounds
The stereoselective synthesis of novel compounds, including those with similar structural features, has been explored. This research contributes to the development of new methodologies in organic synthesis, potentially leading to new drug discoveries (Krow et al., 2004).
Anti-Influenza Virus Activity
Novel tricyclic compounds with structural similarities have been designed and tested for anti-influenza virus activity. This research is crucial in the ongoing search for effective antiviral agents (Oka et al., 2001).
Development of Fluorinated Fluorophores
The fluorination of fluorophores, a process related to the synthesis of the queried compound, significantly enhances their photostability and spectroscopic properties. This research opens up new possibilities in the field of fluorescent materials (Woydziak et al., 2012).
Antibacterial Activity of Novel Derivatives
Novel derivatives structurally related to the query molecule have been synthesized and evaluated for their antibacterial activity. This research is vital in the quest for new antibacterial agents (Reddy et al., 2011).
Mécanisme D'action
Target of Action
The primary target of this compound is the KRAS G12D protein . KRAS G12D is the most common oncogenic KRAS mutation and is a promising target for the treatment of solid tumors .
Mode of Action
The compound binds to the KRAS G12D protein with high affinity . The high affinity of the compound for KRAS G12D allows it to selectively inhibit this protein, even in the absence of covalent interactions .
Biochemical Pathways
The inhibition of KRAS G12D by the compound affects various biochemical pathways involved in cell growth and proliferation . By inhibiting KRAS G12D, the compound can disrupt these pathways and prevent the uncontrolled cell growth characteristic of many types of cancer .
Result of Action
The result of the compound’s action is a decrease in the growth and proliferation of cancer cells . This is achieved through the inhibition of KRAS G12D, which disrupts the biochemical pathways that these cells use to grow and divide .
Propriétés
IUPAC Name |
[1-(4-fluorophenyl)cyclopropyl]-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO/c1-12-10-15-6-7-16(11-12)20(15)17(21)18(8-9-18)13-2-4-14(19)5-3-13/h2-5,15-16H,1,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPADFXIJVFUNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)C3(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
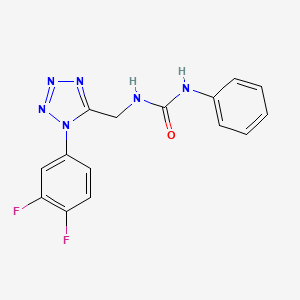
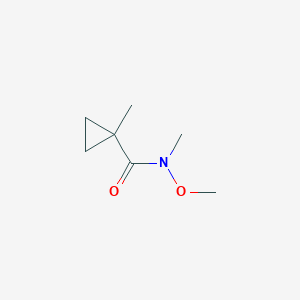
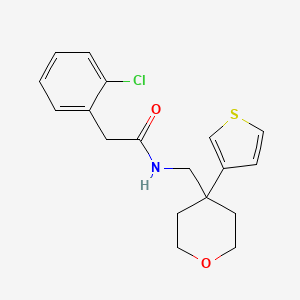
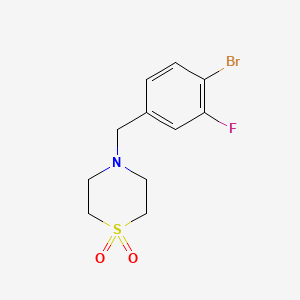
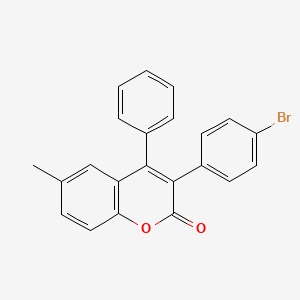
![Methyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2846740.png)
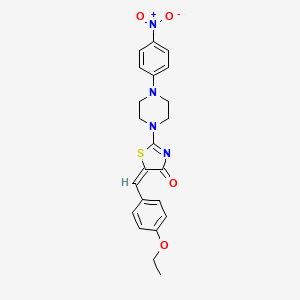
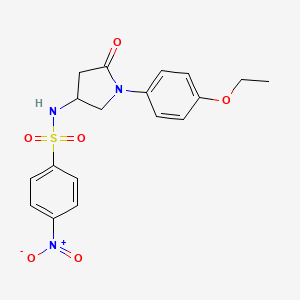
![2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)
![N-(2,3-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2846746.png)
![4-Cyclobutylidene-N-[(3,4-dimethoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B2846747.png)
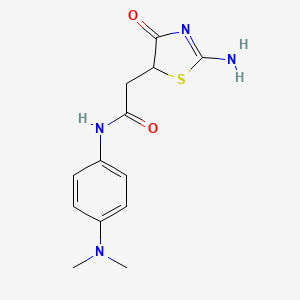
![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]furan-2-carbohydrazide](/img/structure/B2846749.png)
![3-(2-chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2846752.png)
